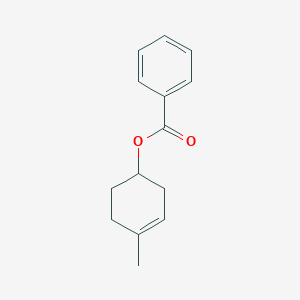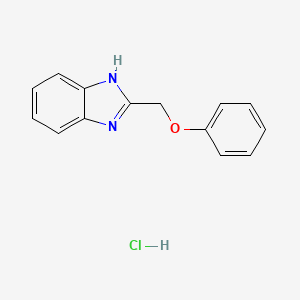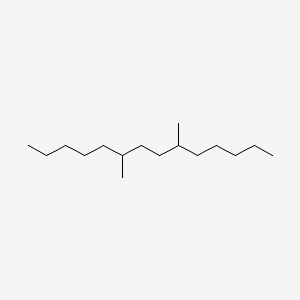
6,9-Dimethyltetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Dimethyltetradecane is a hydrocarbon compound with the molecular formula C₁₆H₃₄. It is a branched alkane with two methyl groups attached to the sixth and ninth carbon atoms of the tetradecane chain. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Dimethyltetradecane typically involves the alkylation of tetradecane with methylating agents. One common method is the Friedel-Crafts alkylation, where tetradecane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under controlled temperature and pressure conditions to ensure selective methylation at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as catalytic cracking and isomerization of longer-chain hydrocarbons. These processes are optimized for large-scale production and involve the use of specialized catalysts and reactors to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6,9-Dimethyltetradecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons using reducing agents like hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine or bromine) into the molecule, resulting in compounds like 6,9-dichlorotetradecane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium (Pd) or platinum (Pt) catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or heat.
Major Products Formed:
Oxidation: 6,9-Dimethyltetradecanol, 6,9-Dimethyltetradecanone, 6,9-Dimethyltetradecanoic acid.
Reduction: Simpler alkanes such as hexane and nonane.
Substitution: 6,9-Dichlorotetradecane, 6,9-Dibromotetradecane.
Scientific Research Applications
6,9-Dimethyltetradecane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in chromatographic studies and as a standard in mass spectrometry.
Biology: This compound is studied for its role in pheromone signaling in insects and other organisms.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases and its interactions with biological membranes.
Industry: It is used as a solvent, lubricant, and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 6,9-Dimethyltetradecane involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it may act as a ligand for specific receptors, triggering signaling pathways that lead to physiological responses. Its hydrophobic nature allows it to integrate into lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
6,9-Dimethyltetradecane can be compared with other similar compounds such as:
Tetradecane: A straight-chain alkane with no branching.
2,6-Dimethyltetradecane: A branched alkane with methyl groups at different positions.
6,9-Dimethylpentadecane: A similar compound with a longer carbon chain.
Uniqueness: this compound is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. This branching can influence its boiling point, melting point, and reactivity compared to its straight-chain and differently branched counterparts.
Properties
CAS No. |
55045-13-1 |
|---|---|
Molecular Formula |
C16H34 |
Molecular Weight |
226.44 g/mol |
IUPAC Name |
6,9-dimethyltetradecane |
InChI |
InChI=1S/C16H34/c1-5-7-9-11-15(3)13-14-16(4)12-10-8-6-2/h15-16H,5-14H2,1-4H3 |
InChI Key |
GLLSQPBDLZULLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)CCC(C)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


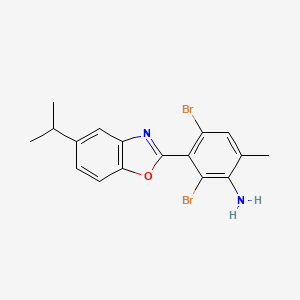
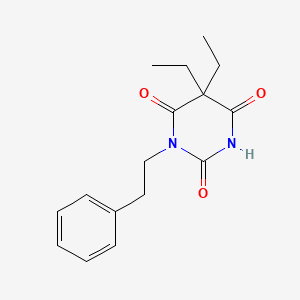
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B13801788.png)
![2-Fluoro-4-(4-pentylcyclohexyl)-1-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13801795.png)
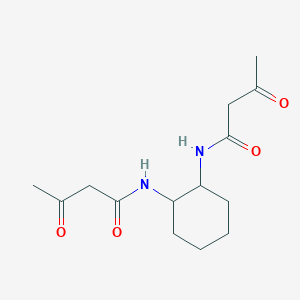
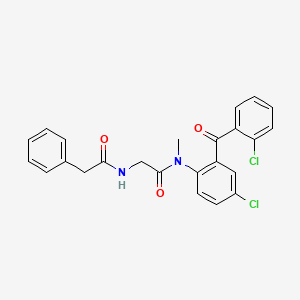
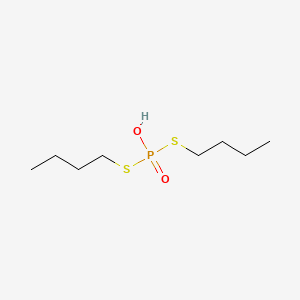
![Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-](/img/structure/B13801800.png)
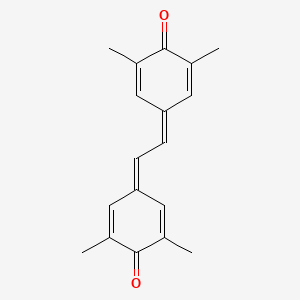
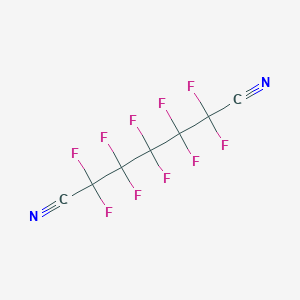
![11H-Dibenzo[c,f][1,2]diazepine](/img/structure/B13801817.png)

